methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate
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Overview
Description
Methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate is a complex organic compound characterized by its unique dibenzoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzoazepine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted benzylamines and phthalic anhydride. The reaction conditions often require a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Once the dibenzoazepine core is formed, it undergoes further functionalization to introduce the ester group. This step usually involves esterification reactions where the carboxylic acid group is reacted with methanol in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate can be compared with other dibenzoazepine derivatives, such as:
Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with similar uses but fewer side effects.
Imipramine: A tricyclic antidepressant used to treat major depression and enuresis.
The uniqueness of this compound lies in its specific ester functional group and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15NO4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate |
InChI |
InChI=1S/C22H15NO4/c1-27-22(26)14-7-6-8-15(13-14)23-20(24)18-11-4-2-9-16(18)17-10-3-5-12-19(17)21(23)25/h2-13H,1H3 |
InChI Key |
WWBBVSMEVLOQQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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